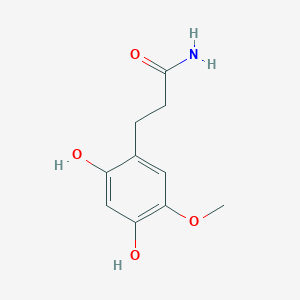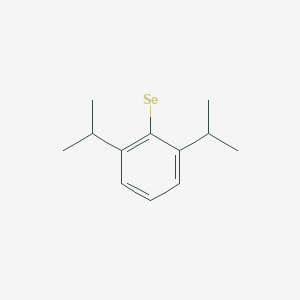![molecular formula C18H18O4 B12576861 2-[4-(4-Formylphenoxy)butoxy]benzaldehyde CAS No. 587873-74-3](/img/structure/B12576861.png)
2-[4-(4-Formylphenoxy)butoxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-Formylphenoxy)butoxy]benzaldehyde is an organic compound with the molecular formula C18H18O4 It is characterized by the presence of two formyl groups attached to a phenoxybutoxy benzene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Formylphenoxy)butoxy]benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 1,4-dibromobutane in the presence of a base, followed by the reaction with 4-formylphenol. The reaction conditions often include the use of solvents such as toluene and catalysts like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the yield and purity of the product. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(4-Formylphenoxy)butoxy]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-[4-(4-Carboxyphenoxy)butoxy]benzoic acid.
Reduction: 2-[4-(4-Hydroxyphenoxy)butoxy]benzyl alcohol.
Substitution: Various substituted phenoxybutoxy benzaldehydes depending on the nucleophile used.
Applications De Recherche Scientifique
2-[4-(4-Formylphenoxy)butoxy]benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive formyl groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and polymers.
Mécanisme D'action
The mechanism of action of 2-[4-(4-Formylphenoxy)butoxy]benzaldehyde involves its interaction with various molecular targets. The formyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Oxydibenzaldehyde: Similar structure but lacks the butoxy linker.
Bis(4-formylphenyl) ether: Similar structure but with different substituents on the phenyl rings.
Uniqueness
2-[4-(4-Formylphenoxy)butoxy]benzaldehyde is unique due to the presence of both formyl and butoxy groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry .
Propriétés
Numéro CAS |
587873-74-3 |
|---|---|
Formule moléculaire |
C18H18O4 |
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
2-[4-(4-formylphenoxy)butoxy]benzaldehyde |
InChI |
InChI=1S/C18H18O4/c19-13-15-7-9-17(10-8-15)21-11-3-4-12-22-18-6-2-1-5-16(18)14-20/h1-2,5-10,13-14H,3-4,11-12H2 |
Clé InChI |
CUHIZUMAHVHTBR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=O)OCCCCOC2=CC=C(C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2R)-1,2-Bis[3-(benzyloxy)phenyl]ethane-1,2-diamine](/img/structure/B12576787.png)






![2-{[2-(1H-Imidazol-5-yl)ethyl]sulfanyl}-5-(4-propylphenyl)-1H-imidazole](/img/structure/B12576852.png)
![2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(ethoxyimino)-6-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12576853.png)
![3-[(4-fluorophenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12576868.png)
![N-[(4-Hydroxyphenyl)methyl]-N-(2-methylphenyl)benzamide](/img/structure/B12576879.png)

![Butanoic acid, 4,4'-[(2-formyl-1,3-phenylene)bis(oxy)]bis-, diethyl ester](/img/structure/B12576887.png)
![Ethanedione, bis[4-[(4-fluorophenyl)ethynyl]phenyl]-](/img/structure/B12576888.png)
